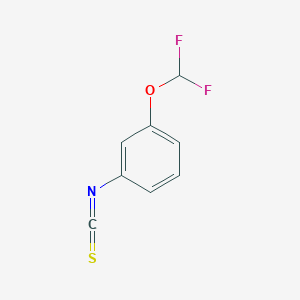

3-(Difluoromethoxy)phenylisothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Difluoromethoxy)phenylisothiocyanate is a chemical compound with the molecular formula C8H5F2NOS and a molecular weight of 201.19 . It falls under the category of heterocyclic organic compounds .

Synthesis Analysis

The synthesis of difluoromethoxylated compounds, including this compound, has been achieved through visible light photoredox catalysis . This method involves the use of trifluoromethyl iodide to form the CF radical upon irradiation with blue LED light . The reaction conditions have been optimized for alkyl or halide substituted as well as more structurally elaborate (hetero)aryl-hydroxylamides .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to an isothiocyanate group and a difluoromethoxy group . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.19 . More detailed properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

The development and application of analytical methods for determining antioxidant activity highlight the importance of understanding chemical reactions and kinetics. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) are crucial for assessing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to monitor reactions, which could be applicable in studying derivatives of 3-(Difluoromethoxy)phenylisothiocyanate for their antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Science Applications

Microbial degradation of polyfluoroalkyl chemicals, including derivatives similar to this compound, is significant for environmental remediation. The review on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) offers insights into environmental biodegradability and monitoring of such compounds (Liu & Avendaño, 2013).

Materials Science Applications

In materials science, fluoroalkylation reactions, including difluoromethylation, in aqueous media have been explored for their potential in introducing fluorinated functionalities into pharmaceuticals, agrochemicals, and functional materials. The review discusses the development of environment-friendly fluoroalkylation reactions, which could be relevant for modifying materials with this compound or related compounds to enhance their properties (Song et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions may apply to 3-(Difluoromethoxy)phenylisothiocyanate.

Wirkmechanismus

Target of Action

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Mode of Action

Isothiocyanates interact with biological molecules through their isothiocyanate group (-N=C=S), which can form covalent bonds with amines and thiols, which are abundant in proteins .

Biochemical Pathways

Isothiocyanates in general have been shown to affect a variety of biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(Difluoromethoxy)phenylisothiocyanate” are not known. Isothiocyanates are generally well absorbed and can be distributed throughout the body. They are metabolized primarily in the liver and excreted in the urine .

Result of Action

Isothiocyanates have been shown to have anti-carcinogenic, anti-inflammatory, and anti-oxidative effects .

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-3-isothiocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-2-6(4-7)11-5-13/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUHUSMEEQIPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)